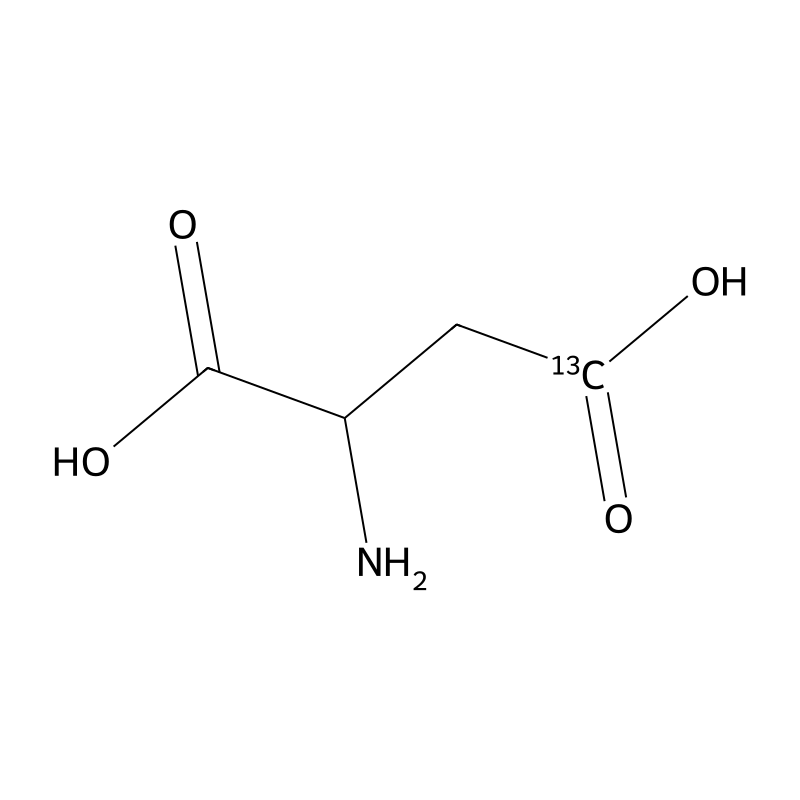

DL-Aspartic acid-13C1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

DL-Aspartic acid-13C1 is a stable isotope-labeled (SIL) form of the non-essential amino acid aspartic acid, where a single carbon-13 (13C) atom replaces a natural abundance carbon-12 at the C1 position. As a racemic mixture, it contains both D- and L-enantiomers, making it suitable for tracing the metabolic fate of the total aspartate pool in biological systems. Its primary function is to serve as a tracer in metabolic research and as an internal standard for precise quantification of endogenous aspartate levels using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The known mass shift of +1 amu allows it to be distinguished from its unlabeled counterpart (CAS 617-45-8), which is fundamental to its utility in isotope tracing experiments.

Procuring an unlabeled analog (DL-Aspartic acid) is unsuitable for tracer studies as it cannot be distinguished from endogenous pools, making metabolic flux or quantitative measurements impossible. Substitution with an enantiopure tracer, such as L-Aspartic acid-13C, is inappropriate for systems where both D- and L-aspartate are biologically relevant. For example, D-aspartate plays significant roles in the central nervous and endocrine systems, and its metabolism would be completely overlooked by an L-only tracer. Using the DL-racemic mixture is essential for accurately tracing the fate of the entire aspartate pool in these contexts. Furthermore, choosing a tracer with a different labeling position (e.g., 13C4) would prevent the specific tracking of the C1 carboxyl group, which has a distinct metabolic fate in pathways like the TCA cycle, making DL-Aspartic acid-13C1 critical for specific experimental questions.

References

- [1] Errico, F., et al. The emerging role of altered d-aspartate metabolism in schizophrenia: new insights from preclinical models and human studies. Frontiers in Psychiatry, 9, 549 (2018).

- [2] Errico, F., et al. New evidence on the role of D-aspartate metabolism in regulating brain and endocrine system physiology: from preclinical observations to clinical applications. International Journal of Molecular Sciences, 22(15), 8257 (2021).

- [3] Pollegioni, L., et al. Human D-aspartate oxidase: a key player in D-aspartate metabolism. Frontiers in Molecular Biosciences, 8, 770163 (2021).

- [4] Jueppner, J., et al. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo. Plant Physiology, 186(1), 133-149 (2021).

Enables Accurate Quantification as an Internal Standard in Mass Spectrometry

Stable isotope-labeled compounds are the preferred internal standards for quantitative mass spectrometry. 13C-labeled standards, in particular, exhibit nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute during chromatography. This co-elution is critical for accurately correcting variations in sample preparation and matrix effects during ionization, a known issue where deuterated standards can sometimes show slight retention time shifts that compromise quantification. Using DL-Aspartic acid-13C1 as an internal standard allows for the precise measurement of total endogenous DL-aspartate by comparing the peak area ratio of the M+1 labeled standard to the M+0 analyte.

| Evidence Dimension | Chromatographic Behavior & Matrix Effect Compensation |

| Target Compound Data | Exhibits near-perfect co-elution with the unlabeled analyte due to the 13C label being in the carbon backbone. |

| Comparator Or Baseline | Deuterated (2H) internal standards, which can exhibit chromatographic shifts and lead to differential matrix effects. |

| Quantified Difference | Not directly quantified in a single study, but the principle of co-elution for 13C-standards is a fundamental advantage for analytical accuracy. |

| Conditions | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative metabolomics. |

For reproducible and accurate quantification of total aspartate in complex biological samples, a co-eluting 13C-labeled internal standard is essential to avoid analytical bias.

Required for Tracing Metabolism in Systems with Active D-Amino Acid Pathways

In contrast to most amino acids, D-aspartate is not merely a trace compound but an active signaling molecule in the mammalian brain and endocrine glands, acting on NMDA receptors. Post-mortem studies of patients with schizophrenia have shown significantly reduced D-aspartate levels in the prefrontal cortex. Animal models with genetic knockout of the D-aspartate oxidase (Ddo) enzyme exhibit a 10- to 20-fold increase in brain D-aspartate content compared to wild-type mice, demonstrating a highly active and regulated metabolic pathway. Therefore, using an L-only tracer would fail to capture the metabolic dynamics of this distinct and pathologically relevant D-aspartate pool.

| Evidence Dimension | Endogenous D-Aspartate Pool Size & Relevance |

| Target Compound Data | Traces the entire DL-aspartate pool, including the functionally distinct D-enantiomer. |

| Comparator Or Baseline | L-Aspartic acid-13C tracers, which would only trace the L-enantiomer pool. |

| Quantified Difference | Ddo knockout mice show a ~10- to 20-fold increase in D-aspartate, indicating a substantial and distinct metabolic pool that an L-only tracer would miss. |

| Conditions | In vivo metabolic studies in mammalian central nervous and endocrine systems. |

If the research involves neurological or endocrine systems, procuring the DL-racemic mixture is non-negotiable for a complete and accurate understanding of total aspartate metabolism.

Enables Positional Isotope Analysis to Resolve Specific Metabolic Pathways

The position of the 13C label is critical for resolving pathway activity. Isotope tracing experiments using specifically labeled aspartate isotopomers ([1-13C], [2-13C], [3-13C], and [4-13C]) demonstrate that different mass fragments in GC-MS analysis contain specific carbon atoms from the original molecule. For example, a fragment containing carbons C2-C3-C4 would be labeled if using a C4 tracer, but not if using this C1 tracer. This allows researchers to distinguish the metabolic fate of the C1 carboxyl group from the rest of the carbon backbone. This level of detail is impossible with a uniformly labeled (e.g., U-13C4) tracer, which cannot provide positional information and may obscure the activities of specific enzymatic reactions.

| Evidence Dimension | Positional Information from Mass Spectrometry Fragmentation |

| Target Compound Data | Provides specific information on the metabolic fate of the C1 carbon of aspartate. |

| Comparator Or Baseline | Uniformly labeled [U-13C4]aspartate, which labels all carbons and does not allow for positional resolution. |

| Quantified Difference | Specific mass fragments (e.g., m/z containing C2,3,4) show a mass shift with a C4 label but not a C1 label, confirming the ability to resolve positional fates. |

| Conditions | Gas Chromatography-Mass Spectrometry (GC-MS) based isotopomer analysis. |

To differentiate between metabolic pathways that process different parts of the aspartate molecule, a position-specific label like 13C1 is required; a uniformly labeled substitute would erase this critical data.

Quantitative Metabolomics: Use as an Internal Standard

For the precise quantification of total aspartate levels in complex biological matrices like plasma, brain tissue, or cell extracts. Its properties ensure it behaves identically to the analyte during extraction and LC-MS analysis, providing the highest accuracy for concentration measurements.

Neuroscience and Endocrinology Research: Tracing Total Aspartate Flux

In studies investigating disorders like schizophrenia or the physiological roles of D-aspartate in hormone regulation. Use of the DL- mixture is critical to accurately model the synthesis, degradation, and signaling functions of the complete endogenous aspartate pool, which includes the functionally important D-enantiomer.

Metabolic Flux Analysis: Probing Carboxyl Group Fate

For experiments designed to specifically track the entry and exit of the C1 carboxyl carbon of aspartate in central carbon metabolism. This allows for detailed investigation of anaplerotic and cataplerotic reactions connected to the TCA cycle, which would be obscured by using a uniformly labeled tracer.

References

- [2] Errico, F., et al. New evidence on the role of D-aspartate metabolism in regulating brain and endocrine system physiology: from preclinical observations to clinical applications. International Journal of Molecular Sciences, 22(15), 8257 (2021).

- [3] Jueppner, J., et al. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo. Plant Physiology, 186(1), 133-149 (2021).

XLogP3

Sequence

Dates

Explore Compound Types